
7-(chloromethyl)-3,4-dihydro-2H-1-benzopyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Chloromethyl)-3,4-dihydro-2H-1-benzopyran is an organic compound that belongs to the class of benzopyrans Benzopyrans are bicyclic structures consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of a chloromethyl group attached to the benzopyran structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1-benzopyran can be achieved through several methods. One common approach involves the chloromethylation of 3,4-dihydro-2H-1-benzopyran. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl₂) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzopyran ring to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound. The use of catalysts and controlled reaction conditions are critical to achieving the desired product on an industrial scale .
化学反应分析
Types of Reactions
7-(Chloromethyl)-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzopyran derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted benzopyran derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (RSH). These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in aprotic solvents.
Major Products Formed
Substitution: Products include hydroxymethyl, aminomethyl, and thiomethyl derivatives of benzopyran.
Oxidation: Products include benzopyranones and other oxygenated derivatives.
Reduction: Products include methyl-substituted benzopyrans.
科学研究应用
7-(Chloromethyl)-3,4-dihydro-2H-1-benzopyran has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用机制
The mechanism of action of 7-(chloromethyl)-3,4-dihydro-2H-1-benzopyran involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of biological processes, making it a potential candidate for therapeutic applications . The compound’s interaction with molecular targets and pathways is an area of active research, with studies focusing on its effects on cellular signaling and gene expression .
相似化合物的比较
Similar Compounds
Benzyl Chloride: Similar in structure with a chloromethyl group attached to a benzene ring.
Chloromethylbenzene: Another compound with a chloromethyl group, but attached to a benzene ring instead of a benzopyran ring.
Uniqueness
7-(Chloromethyl)-3,4-dihydro-2H-1-benzopyran is unique due to its bicyclic structure, which imparts different chemical properties compared to monocyclic compounds like benzyl chloride. The presence of the pyran ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
103039-09-4 |
|---|---|
分子式 |
C10H11ClO |
分子量 |
182.64 g/mol |
IUPAC 名称 |
7-(chloromethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H11ClO/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6H,1-2,5,7H2 |
InChI 键 |
STHIHLHWUMANJJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C(C=C2)CCl)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


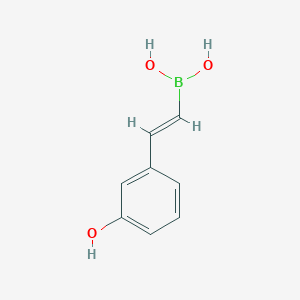
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13464823.png)
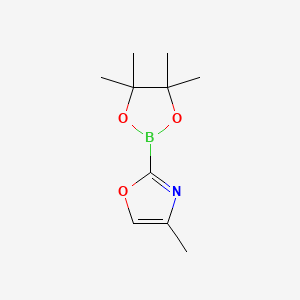
![5-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B13464837.png)
![2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13464855.png)
![N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-3-(pyridin-4-yl)propanamide dihydrochloride](/img/structure/B13464856.png)
![2,5-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide hydrochloride](/img/structure/B13464858.png)
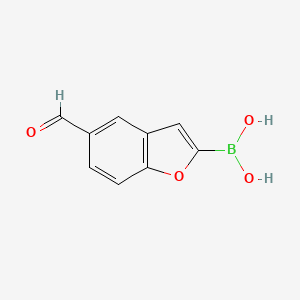
![Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B13464866.png)
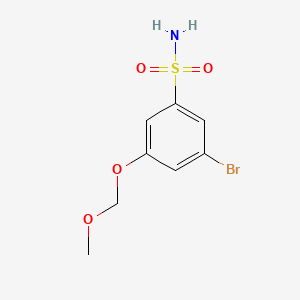
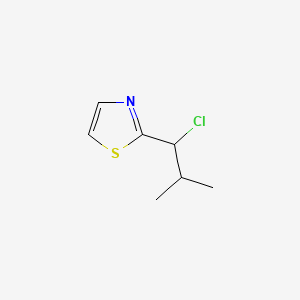
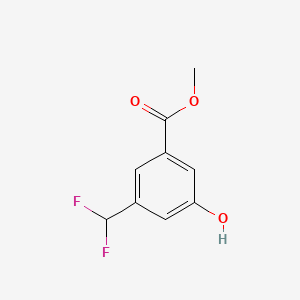
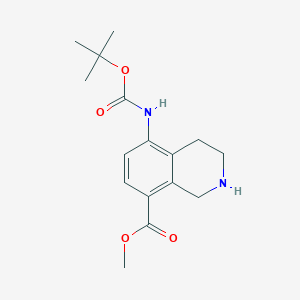
![Methyl 4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate](/img/structure/B13464907.png)
